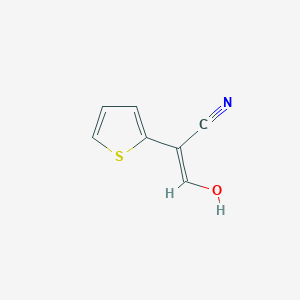

3-Hydroxy-2-(2-thienyl)acrylonitrile

Description

Contextualization within Activated Acrylonitrile (B1666552) and Thiophene (B33073) Chemistry

The chemical nature of 3-Hydroxy-2-(2-thienyl)acrylonitrile is best understood by examining its two primary components: the thiophene ring and the activated acrylonitrile framework.

Thiophene Chemistry: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. derpharmachemica.comwikipedia.org It is considered a privileged scaffold in medicinal chemistry and materials science due to its electronic properties and ability to engage in various chemical transformations. nih.gov The thiophene ring is electron-rich and generally undergoes electrophilic substitution reactions more readily than benzene, typically at the C2 and C5 positions, which are adjacent to the sulfur atom. nih.govpharmaguideline.com This inherent reactivity makes thiophene and its derivatives valuable building blocks in the synthesis of a wide range of functionalized molecules. derpharmachemica.comnih.gov The incorporation of a thiophene moiety into a molecular structure can significantly influence its physicochemical and biological properties. nih.gov

Activated Acrylonitrile Chemistry: Acrylonitrile (CH₂=CHCN) is a vinyl group attached to a nitrile. wikipedia.org The nitrile group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack (a reaction known as Michael addition). nih.gov When additional activating groups are present, as in this compound, the reactivity of the acrylonitrile unit is further modulated. Such "activated" acrylonitriles are important intermediates in organic synthesis, used to construct complex carbocyclic and heterocyclic systems. nih.govnih.gov Derivatives of acrylonitrile have been investigated for a wide array of applications, demonstrating their significance as versatile chemical precursors. nih.gov

This compound thus merges these two important areas of chemistry. It combines the aromatic, electron-rich nature of the thiophene ring with the electrophilic, reactive character of the acrylonitrile backbone, creating a molecule with multiple sites for further functionalization.

Structural Distinctiveness and Synthetic Interest of this compound

The synthetic interest in this compound stems directly from its distinct molecular architecture. The molecule's formula is C₇H₅NOS and it has a molecular weight of approximately 151.19 g/mol . guidechem.comscbt.com

Key structural features include:

A 2-substituted Thiophene Ring: Provides a site for electrophilic aromatic substitution and influences the electronic properties of the entire molecule.

An Acrylonitrile Moiety: The conjugated system of the double bond and the nitrile group serves as a Michael acceptor and a dienophile in cycloaddition reactions.

A Hydroxyl Group: This group introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its keto form, 3-Oxo-2-(thiophen-2-yl)propanenitrile. cymitquimica.com This tautomerism is a critical aspect of its reactivity. The hydroxyl group can also be alkylated, acylated, or used as a directing group in subsequent synthetic steps.

This trifunctional arrangement makes the compound a valuable synthon. The interplay between the electron-donating tendency of the thiophene ring and the electron-withdrawing nature of the acrylonitrile portion creates a unique electronic profile that can be exploited for the synthesis of diverse heterocyclic systems, such as pyrimidines, pyridines, and other thiophene-fused structures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NOS | guidechem.comscbt.comcymitquimica.com |

| Molecular Weight | 151.19 g/mol | guidechem.comscbt.com |

| Topological Polar Surface Area | 69.1 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Overview of Current Research Landscape and Identified Knowledge Gaps for the Compound

The current research landscape for this compound is characterized by its implicit role as a reactive intermediate rather than a final target molecule of extensive study. While the broader class of thienyl-acrylonitriles has been synthesized and evaluated for various biological activities, including antifungal and anticancer properties, specific and in-depth studies focusing solely on the 3-hydroxy variant are limited. researchgate.net

Research on related structures, such as 3-aryl-2-(2-thienyl)acrylonitriles, demonstrates the synthetic accessibility and potential utility of this class of compounds. researchgate.netnih.gov These syntheses often involve base-catalyzed Knoevenagel condensation between a thiopheneacetonitrile and an appropriate aldehyde or ketone. derpharmachemica.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMRUXPSESSECC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/O)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 2 2 Thienyl Acrylonitrile

Established Synthetic Routes and Reaction Optimizations

The primary established method for the synthesis of 3-Hydroxy-2-(2-thienyl)acrylonitrile is the Claisen condensation. This classic carbon-carbon bond-forming reaction involves the base-mediated acylation of a carbanion. In this specific synthesis, 2-thiopheneacetonitrile (B147512) serves as the nucleophile (donor), and a formate (B1220265) ester, such as ethyl formate or methyl formate, acts as the electrophilic acylating agent (acceptor). openstax.orglibretexts.org

The reaction is typically carried out in the presence of a strong base, which is necessary to deprotonate the α-carbon of 2-thiopheneacetonitrile, forming a resonance-stabilized enolate. Common bases for this transformation include sodium alkoxides like sodium methoxide (B1231860) or sodium ethoxide, which are often used in stoichiometric amounts. The reaction proceeds via nucleophilic attack of the nitrile-stabilized carbanion on the carbonyl carbon of the formate ester, followed by the elimination of an alkoxide leaving group.

A representative procedure, based on the analogous synthesis of 3-hydroxyacrylonitrile (B13036262) sodium salt, involves the condensation of the nitrile with a formate ester under the action of a sodium alkoxide. google.com The reaction is typically performed in an inert solvent, such as toluene, under controlled temperature and pressure to ensure efficient conversion and minimize side reactions. The product is often isolated as its corresponding metal salt, which can be neutralized in a subsequent step if the free enol is desired.

Optimization of this reaction focuses on several key parameters: the choice of base, solvent, temperature, and the molar ratio of reactants. Using a base with a corresponding alkyl group to the formate ester (e.g., sodium ethoxide with ethyl formate) can prevent transesterification, although with formate esters this is not a concern. Anhydrous conditions are crucial to prevent the hydrolysis of the base and the ester. The temperature is typically kept moderate to control the reaction rate and yield.

Table 1: Representative Conditions for Claisen-type Formylation

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Nucleophile | 2-Thiopheneacetonitrile | Provides the active methylene (B1212753) group for deprotonation. |

| Electrophile | Ethyl Formate or Methyl Formate | Serves as the formyl group source. google.com |

| Base | Sodium Methoxide or Sodium Ethoxide | Strong base required to generate the carbanion. google.com |

| Solvent | Toluene or Diethyl Ether | Inert solvent to facilitate the reaction medium. google.com |

| Temperature | 20-30 °C | Allows for controlled reaction kinetics. google.com |

| Pressure | 2-3 atm | May be used to improve reaction efficiency. google.com |

| Molar Ratio (Nitrile:Formate) | 1 : 1.5 - 2.5 | An excess of the formate ester drives the reaction to completion. google.com |

Novel Catalytic Approaches in the Synthesis of this compound

While the classic Claisen condensation relies on stoichiometric amounts of strong bases, modern synthetic chemistry seeks more efficient and sustainable catalytic methods. Novel approaches for this transformation focus on the use of solid base catalysts that can be easily recovered and potentially reused, simplifying product purification and reducing waste.

Heterogeneous basic catalysts, such as magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂), have demonstrated effectiveness in related condensation reactions like the Knoevenagel condensation. academie-sciences.fr These materials offer active basic sites on their surface capable of deprotonating active methylene compounds. academie-sciences.fr The application of such solid bases to the formylation of 2-thiopheneacetonitrile represents a promising catalytic alternative. The catalytic activity of these metal oxides can be tuned by controlling their preparation method, which influences surface area and the density of basic sites. academie-sciences.fr This approach avoids the need for corrosive and moisture-sensitive alkoxides and the associated aqueous work-up procedures.

Another advanced approach involves the use of organometallic reagents. Lithiation of the α-carbon using a strong, non-nucleophilic base like n-butyllithium (n-BuLi), followed by quenching the resulting anion with an electrophilic formylating agent like N,N-dimethylformamide (DMF), is a powerful method for C-C bond formation. This technique offers high reactivity and can often be performed at low temperatures, but requires strict anhydrous conditions and careful handling of pyrophoric reagents.

Exploration of Green Chemistry Principles in Synthetic Strategies

The synthesis of this compound can be approached through several green chemistry lenses to enhance its environmental sustainability. Key principles include the use of safer reagents, renewable feedstocks, and processes that minimize waste and energy consumption.

A significant green improvement concerns the synthesis of the starting material, 2-thiopheneacetonitrile. Traditional routes often involve the use of highly toxic reagents such as sodium cyanide. google.com A greener alternative utilizes a palladium-catalyzed decarboxylation coupling of 2-bromothiophene (B119243) and a cyanoacetate, avoiding the use of cyanide salts and employing milder reaction conditions. google.com

In the formylation step itself, the application of green principles focuses on catalysts and solvents.

Catalyst Substitution: Replacing stoichiometric sodium alkoxides with recyclable solid base catalysts like MgO aligns with green principles by reducing waste and simplifying purification. academie-sciences.fr These catalysts are inexpensive, less hazardous, and can be removed by simple filtration.

Solvent-Free Conditions: Research on related condensation reactions has shown that they can be performed under solvent-free conditions, particularly when using solid catalysts. academie-sciences.fr Heating a mixture of the reactants with the catalyst directly eliminates the need for organic solvents, which are a major source of chemical waste. This approach leads to a significantly higher mass economy and a reduced environmental footprint.

Energy Efficiency: The use of highly active catalysts can enable the reaction to proceed at lower temperatures, thereby reducing energy consumption.

Scalable Synthetic Protocols for Industrial and Academic Applications

For a synthetic protocol to be viable for large-scale production, it must be robust, cost-effective, safe, and reproducible. The established Claisen condensation route for this compound has strong potential for scalability due to the availability of inexpensive raw materials and straightforward reaction conditions.

For even larger scales and improved process control, a continuous flow synthesis approach could be implemented. Reacting the starting materials in a heated, pressurized flow reactor would offer superior heat and mass transfer compared to a large batch vessel. This leads to better control over reaction parameters, potentially higher yields, improved safety by minimizing the volume of reactive material at any given time, and easier automation. The principles for such a setup are demonstrated in patents for the large-scale continuous manufacture of other hydroxy-nitrile compounds, which utilize pressurized column reactors and reactive distillation for product isolation.

Mechanistic Investigations of Reactions Involving 3 Hydroxy 2 2 Thienyl Acrylonitrile

Detailed Reaction Pathways and Kinetic Studies

The Knoevenagel condensation leading to 3-Hydroxy-2-(2-thienyl)acrylonitrile is typically catalyzed by a weak base, such as piperidine. The reaction pathway can be dissected into several key steps. The generally accepted mechanism involves the initial deprotonation of the active methylene (B1212753) compound, 2-thienylacetonitrile, by the basic catalyst to form a resonance-stabilized carbanion (enolate). Concurrently, the catalyst can react with the aldehyde to form a more electrophilic iminium ion. The carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (or the iminium ion), leading to the formation of a β-hydroxy nitrile intermediate (an aldol-type adduct). This intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Kinetic studies on analogous piperidine-catalyzed Knoevenagel condensations have provided valuable insights into the rate-determining step of the reaction. For the reaction of benzaldehyde with acetylacetone catalyzed by piperidine in methanol, theoretical calculations and experimental kinetic data suggest that the formation of the iminium ion has the highest energy barrier. nih.govacs.org An experimental free energy barrier of 20.0 kcal mol⁻¹ was observed, which is in good agreement with the theoretically calculated value of 21.8 kcal mol⁻¹. nih.gov The rate of reaction is also influenced by the nature of the substituent on the benzaldehyde. For instance, electron-donating groups on the aldehyde, such as a methoxy group, can increase the reaction rate compared to electron-withdrawing groups like a nitro group. juniperpublishers.com

| Reactants | Catalyst | Solvent | Experimental Free Energy Barrier (kcal/mol) | Theoretical Free Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Benzaldehyde + Acetylacetone | Piperidine | Methanol | 20.0 | 21.8 |

Elucidation of Key Intermediates and Transition States

The Knoevenagel condensation proceeds through a series of transient species, including key intermediates and transition states that dictate the reaction's progress and outcome.

Key Intermediates:

Enolate/Carbanion of 2-thienylacetonitrile: The reaction is initiated by the deprotonation of the α-carbon of 2-thienylacetonitrile by the basic catalyst, forming a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group.

Iminium Ion: In the presence of a secondary amine catalyst like piperidine, the aldehyde can react to form an iminium ion. This intermediate is more electrophilic than the corresponding aldehyde, thus accelerating the nucleophilic attack by the enolate.

β-Hydroxy Nitrile (Aldol Adduct): The nucleophilic addition of the enolate to the carbonyl group of the aldehyde (or the iminium ion) results in the formation of a β-hydroxy nitrile intermediate. This intermediate has been isolated and characterized in some mechanochemical Knoevenagel condensations. d-nb.info

Transition States:

Transition State of C-C Bond Formation: This transition state involves the approach of the nucleophilic enolate to the electrophilic carbonyl carbon. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, especially when new stereocenters are formed.

Transition State of Dehydration: The final step of the reaction, the elimination of a water molecule from the β-hydroxy nitrile intermediate, proceeds through a transition state that is facilitated by the catalyst. The catalyst assists in the removal of the hydroxyl group and the α-proton.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the geometries and energies of these intermediates and transition states for related Knoevenagel condensations. rsc.org These studies help in visualizing the reaction pathway and understanding the factors that control the reaction rate and selectivity.

Solvent Effects and Stereochemical Considerations in Reactivity

The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. Both polar protic and polar aprotic solvents can be used, and their effects are related to their ability to solvate the various species involved in the reaction mechanism.

Solvent Effects:

Polar Protic Solvents: Solvents like ethanol and methanol can stabilize charged intermediates through hydrogen bonding. While they can facilitate the initial deprotonation step, they can also solvate the nucleophile, potentially reducing its reactivity. chemistrysteps.com In some cases, polar protic solvents have been observed to slow down the reaction and lead to poorer selectivity compared to aprotic polar solvents. researchgate.net

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at solvating cations but less so for anions. This leaves the enolate nucleophile more "naked" and reactive, often leading to faster reaction rates. d-nb.info Aprotic polar solvents have been shown to accelerate both the initial addition and the subsequent dehydration step. researchgate.net

Nonpolar Solvents: Nonpolar solvents like toluene and diethyl ether generally lead to slower reaction times compared to polar solvents. researchgate.net

| Solvent Type | Example | General Effect on Reaction Rate | Selectivity |

|---|---|---|---|

| Polar Protic | Methanol | Slower | Poor |

| Polar Aprotic | DMF | Faster | High |

| Nonpolar | Toluene | Slowest | High |

Stereochemical Considerations:

The double bond formed in this compound can exist as either the E or Z isomer. The stereochemical outcome of the Knoevenagel condensation is often dependent on the reaction conditions. In many cases, the reaction is thermodynamically controlled, leading to the formation of the more stable isomer. The E-isomer is typically the major product due to reduced steric hindrance between the substituents on the double bond. However, under certain conditions, it is possible to influence the stereoselectivity. For some Knoevenagel condensations, it has been observed that while an initial mixture of E and Z isomers may form, they can equilibrate to the more stable isomer over time. wikipedia.org

Computational Mechanistic Analyses for Reaction Path Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of organic reactions, including the Knoevenagel condensation. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile.

For Knoevenagel condensations, DFT studies have been used to:

Elucidate Reaction Mechanisms: Computational studies have helped to confirm the roles of enolate and iminium ion intermediates in piperidine-catalyzed reactions. acs.org They have also been used to explore alternative reaction pathways.

Predict Reaction Barriers: The activation energies for different elementary steps can be calculated, allowing for the identification of the rate-determining step. For a related piperidine-catalyzed Knoevenagel condensation, the calculated free energy barrier was found to be in good agreement with experimental kinetic data. nih.gov

Investigate Catalyst Activity: DFT calculations have been employed to understand how the structure and basicity of catalysts influence their activity. For instance, studies on IRMOF-3, a metal-organic framework catalyst, have provided insights into its enhanced basicity and catalytic performance in the Knoevenagel condensation. rsc.org

Analyze Reactivity of Substrates: Fukui function calculations, derived from DFT, can be used to predict the most reactive sites in molecules. Such calculations on thiophene (B33073) derivatives can identify the atoms most susceptible to nucleophilic or electrophilic attack, offering a rationale for the observed reactivity. nih.gov

These computational analyses provide a molecular-level understanding of the reaction mechanism and can guide the rational design of more efficient catalysts and reaction conditions for the synthesis of this compound and related compounds.

Derivatization Strategies and Analogue Synthesis of 3 Hydroxy 2 2 Thienyl Acrylonitrile

Functionalization at the Hydroxyl Group

The hydroxyl group of 3-hydroxy-2-(2-thienyl)acrylonitrile is a prime target for functionalization to generate a variety of derivatives, such as ethers and esters. These modifications can influence the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

O-Alkylation: The introduction of alkyl or substituted alkyl groups on the hydroxyl moiety to form ethers is a common strategy. This can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Steglich esterification, which uses a carbodiimide as a coupling agent, is a mild and efficient method for this transformation. Ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active parent compound.

Table 1: Representative Examples of Functionalization at the Hydroxyl Group

| Derivative Type | Reagents and Conditions | Resulting Structure |

|---|

Modifications and Diversification of the Acrylonitrile (B1666552) Moiety

The acrylonitrile moiety offers several avenues for chemical modification, including reactions at the nitrile group and the carbon-carbon double bond.

Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid, respectively openstax.orglumenlearning.comchemguide.co.uklibretexts.org. The intermediate amide can be isolated under controlled hydrolysis conditions stackexchange.com. Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation openstax.orgwikipedia.orglibretexts.orgchemguide.co.ukorganic-chemistry.org.

Reactions at the Double Bond: As an α,β-unsaturated nitrile, the double bond is activated towards nucleophilic addition, such as Michael additions fiveable.me. It can also participate in cycloaddition reactions, like the Diels-Alder reaction, to form more complex cyclic structures fiveable.meiastate.educdnsciencepub.comresearchgate.netbeilstein-journals.orglibretexts.org.

Table 2: Potential Modifications of the Acrylonitrile Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Nitrile Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic acid or Amide |

Substitution Pattern Variations on the Thiophene (B33073) Ring

Modification of the thiophene ring by introducing various substituents can significantly impact the electronic properties and steric profile of the molecule. The synthesis of these analogues typically starts from a correspondingly substituted 2-thienylacetonitrile, which is then subjected to a Knoevenagel condensation with a suitable carbonyl compound nih.govjocpr.comnih.govbhu.ac.inresearchgate.net. The synthesis of substituted 2-thienylacetonitriles can be achieved through various methods, including the chloromethylation of a substituted thiophene followed by cyanation google.comgoogle.com.

Common positions for substitution on the 2-thienyl ring are the 4- and 5-positions. A wide range of functional groups can be introduced, including halogens, alkyl, alkoxy, and nitro groups.

Table 3: Examples of Substituted 2-Thienylacetonitrile Precursors

| Substituent at Position 5 | Substituent at Position 4 |

|---|---|

| 5-Chloro-2-thienylacetonitrile | 4-Bromo-2-thienylacetonitrile |

| 5-Methyl-2-thienylacetonitrile | 4-Methyl-2-thienylacetonitrile |

| 5-Nitro-2-thienylacetonitrile | 4-Methoxy-2-thienylacetonitrile |

Design and Synthesis of Advanced Scaffolds Incorporating the this compound Core

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, derivatives of this core could be used to synthesize thienopyridines and thienopyrimidines, which are known to possess a wide range of biological activities nih.govmdpi.comnih.govekb.egresearchgate.netnih.govresearchgate.net.

The synthesis of such fused systems often involves the cyclization of a suitably functionalized thiophene precursor. For example, a 2-aminothiophene derivative bearing a cyano group at the 3-position can be cyclized with various reagents to form a thienopyrimidine ring nih.govmdpi.comekb.egresearchgate.net. By analogy, derivatives of this compound could be envisioned as precursors for novel fused heterocyclic systems.

Table 4: Representative Advanced Scaffolds

| Fused Heterocyclic System | General Synthetic Strategy |

|---|---|

| Thieno[2,3-b]pyridine | Cyclization of a 2-aminothiophene-3-carbonitrile with a 1,3-dicarbonyl compound. |

| Thieno[2,3-d]pyrimidine | Reaction of a 2-aminothiophene-3-carbonitrile with formamide, urea, or isothiocyanates. |

| Thieno[3,2-d]pyrimidine | Cyclization of a 3-aminothiophene-2-carbonitrile with appropriate reagents. |

Exploration of Combinatorial Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. The derivatization strategies outlined in the previous sections are well-suited for a combinatorial approach.

A combinatorial library of this compound analogues could be synthesized by systematically varying the substituents at the three main points of diversification: the hydroxyl group, the acrylonitrile moiety, and the thiophene ring.

Multi-component Reactions (MCRs): MCRs are particularly useful in combinatorial synthesis as they allow for the formation of complex molecules in a single step from three or more starting materials nih.govresearchgate.netnih.govmdpi.com. For example, a library of derivatives could be generated by employing a Knoevenagel condensation as a key step, where a diverse set of substituted 2-thienylacetonitriles are reacted with a library of aldehydes nih.govjocpr.comnih.govbhu.ac.inresearchgate.net.

Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support would facilitate the purification of intermediates and the automation of the synthesis process. The hydroxyl group could serve as a convenient attachment point to a resin. Subsequent modifications could then be carried out on the solid-supported scaffold, followed by cleavage from the resin to yield the final products.

Theoretical and Computational Chemistry Studies of 3 Hydroxy 2 2 Thienyl Acrylonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Hydroxy-2-(2-thienyl)acrylonitrile. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

The molecular structure features a conjugated system comprising the thienyl ring, the acrylonitrile (B1666552) moiety, and the hydroxyl group. This extended π-system is expected to result in a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, a key indicator of chemical reactivity and electronic transitions. The HOMO is likely distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be centered on the electron-withdrawing acrylonitrile group.

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting reactivity. scielo.org.mxmdpi.comnih.gov

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger HOMO-LUMO gap typically corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.

The molecular electrostatic potential (MESP) surface is another crucial output, mapping the electrostatic potential onto the electron density surface. This map reveals electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the hydrogen of the hydroxyl group, which are prone to nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors (Conceptual Data) This table presents conceptual data typical for a molecule of this class, derived from DFT calculations, to illustrate the type of information generated.

| Descriptor | Symbol | Formula | Conceptual Value | Interpretation |

| HOMO Energy | EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 eV | Resistance to deformation of the electron cloud. |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.3 eV | Electron escaping tendency. |

| Electronegativity | χ | -μ | 4.3 eV | Power to attract electrons. |

| Electrophilicity Index | ω | μ²/2η | 4.2 eV | Propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a more dynamic picture, modeling the atomic motions of the molecule over time. nih.gov These simulations can reveal how the molecule behaves in a solvent or when interacting with a larger biological macromolecule, such as a protein. nih.govyoutube.com For instance, MD simulations have been employed to study derivatives of 2-(2-thienyl)acrylonitrile to assess the stability of their binding mode within the active site of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov Such simulations can confirm whether a binding pose predicted by docking is stable over time, tracking fluctuations and conformational changes of both the ligand and the protein. mdpi.com Force fields, such as MMFF94s, are often used in the energy minimization steps preceding or during these simulations to ensure a energetically favorable starting pose. mdpi.com

Prediction of Spectroscopic Signatures and Their Methodological Basis

Computational chemistry allows for the a priori prediction of various spectroscopic signatures, which can be invaluable for identifying and characterizing the molecule. mdpi.comresearchgate.netacs.orgaip.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific vibrational modes, such as C-H stretching, C≡N stretching of the nitrile group, and O-H stretching of the hydroxyl group. Comparing the predicted spectrum with experimental data can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure elucidation. acs.org The method involves calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, often using the Gauge-Independent Atomic Orbital (GIAO) method. acs.org The chemical shifts are then determined relative to a standard reference, like tetramethylsilane (TMS).

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths for transitions between electronic states, corresponding to the absorption wavelengths (λmax) and intensities observed experimentally. For a conjugated molecule like this compound, transitions such as π→π* are expected.

Table 2: Representative Predicted Spectroscopic Data (Conceptual Data) This table illustrates the typical output of spectroscopic prediction calculations for this molecule.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch |

| Vibrational Frequency (cm⁻¹) | ~2220 | C≡N stretch | |

| Vibrational Frequency (cm⁻¹) | ~1600 | C=C stretch | |

| ¹³C NMR | Chemical Shift (ppm) | ~117 | C≡N carbon |

| Chemical Shift (ppm) | ~105 | Acrylonitrile Cα | |

| Chemical Shift (ppm) | ~140 | Acrylonitrile Cβ | |

| ¹H NMR | Chemical Shift (ppm) | ~7.0-7.8 | Thienyl protons |

| Chemical Shift (ppm) | ~7.5 | Vinylic proton | |

| UV-Vis | Max. Absorption (λmax) | ~350 nm | π → π* transition |

Computational Studies on Molecular Interactions and Binding Affinities for Ligand Design Paradigms

In the context of drug discovery, computational studies are essential for predicting how a ligand like this compound will interact with its biological target. Molecular docking is a primary technique used to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. mdpi.com

Studies on closely related 3-aryl-2-(2-thienyl)acrylonitrile derivatives have identified them as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. mdpi.comnih.govmdpi.com Molecular docking and MD simulations have been used to elucidate their binding modes within the VEGFR-2 tyrosine kinase domain. mdpi.comnih.gov These studies have shown that the acrylonitrile's nitrile group can form a crucial hydrogen bond with the backbone nitrogen of a key amino acid in the hinge region of the kinase, such as cysteine C919. mdpi.com

Furthermore, bioinformatic analyses have highlighted the importance of the hydroxyl group for achieving distinct inhibitory potency against VEGFR-2. mdpi.comnih.gov This suggests the hydroxyl group may form additional hydrogen bonds or favorable electrostatic interactions within the active site, thereby increasing the binding affinity. By analyzing these interactions and calculating metrics like binding free energy, computational models can rationalize the structure-activity relationships observed experimentally and guide the design of new ligands with improved affinity and selectivity. researchgate.net

Table 3: Summary of Key Molecular Interactions from Docking Studies with VEGFR-2 Kinase (Based on Analogues) This table summarizes typical interactions identified in computational studies of similar compounds binding to the VEGFR-2 active site.

| Interacting Ligand Group | Protein Residue/Region | Interaction Type | Significance |

| Nitrile (C≡N) Group | Cysteine 919 (Hinge Region) | Hydrogen Bond | Anchors the ligand in the ATP binding site. mdpi.com |

| Thienyl Ring | Hydrophobic Pocket | Hydrophobic Interactions | Contributes to binding affinity and stability. |

| Hydroxyl (-OH) Group | Aspartate 1046 / Glutamate 885 | Hydrogen Bond / Electrostatic | Enhances potency and specificity. mdpi.comnih.gov |

| Phenyl Ring (in analogues) | Hydrophobic Pocket I | van der Waals / Hydrophobic | Occupies a key hydrophobic region. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Hydroxy 2 2 Thienyl Acrylonitrile and Its Derivatives

High-Resolution NMR Spectroscopic Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Hydroxy-2-(2-thienyl)acrylonitrile and its derivatives. Both ¹H and ¹³C NMR spectroscopies are routinely used to provide detailed information about the carbon-hydrogen framework of these compounds.

In the ¹H NMR spectrum of acrylonitrile (B1666552) derivatives, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide information about the electronic environment and connectivity of the protons. For instance, in related 3-aryl-2-(2-thienyl)acrylonitriles, the protons of the thienyl group typically appear as doublets of doublets or multiplets in the aromatic region of the spectrum. The vinylic proton often presents as a singlet, and its chemical shift can be influenced by the nature of the substituent on the aryl ring.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The nitrile carbon, for example, appears in a characteristic downfield region of the spectrum.

Interactive Data Table: ¹H NMR Chemical Shifts for (E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4' | 7.09 | dd |

| H-5' | 7.32 | dd |

| H-3' | 7.39 | dd |

| Aromatic H | 7.42 | d |

| Aromatic H | 7.70 | d |

| Vinylic H | 7.31 | s |

Note: 'dd' denotes a doublet of doublets, 'd' a doublet, and 's' a singlet. The data is for a derivative and serves as an illustrative example.

It has been noted that for some 3-aryl-2-(2-thienyl)acrylonitrile derivatives, the determination of E and/or Z configuration by NMR spectroscopy can be challenging nih.gov.

Mass Spectrometry Approaches for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry is a key method for confirming the identity of the synthesized compound and assessing its purity.

Electron Ionization (EI) is a common ionization technique used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The fragmentation pattern is often characteristic of the compound's structure and can be used for its identification.

While a specific mass spectrum for this compound was not found in the searched literature, data for a related derivative, (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile, is available. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 225, which corresponds to its molecular weight. The observed fragment ions provide further structural information scielo.br.

Interactive Data Table: Mass Spectrometry Data for (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile scielo.br

| m/z | Relative Intensity (%) | Assignment |

| 225 | 100 | M⁺ |

| 210 | 10 | [M - CH₃]⁺ |

| 177 | 31 | |

| 176 | 11 | |

| 165 | 10 | |

| 152 | 9 | |

| 150 | 17 | |

| 105 | 26 |

Note: This data is for a derivative and serves as an illustrative example.

X-ray Crystallography for Solid-State Structural Determination Methodologies

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

While the crystal structure of this compound itself is not described in the available literature, studies on closely related derivatives have been reported. For example, the crystal structure of (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile has been determined, revealing its space group and the arrangement of molecules in the crystal lattice scielo.br. Similarly, the crystal structure of 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile has been elucidated, providing detailed crystallographic data nih.gov.

Interactive Data Table: Crystallographic Data for (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile scielo.br

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NS |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 21.085 (3) |

| b (Å) | 6.0075 (8) |

| c (Å) | 10.3688 (14) |

| β (°) | 115.119 (4) |

| Volume (ų) | 1188.1 (3) |

| Z | 4 |

Note: This data is for a derivative and serves as an illustrative example.

Chromatographic and Electrophoretic Separation Techniques for Isolation and Analysis

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives. These methods are based on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. In the context of acrylonitrile derivatives, HPLC can be employed to monitor the progress of a reaction, to isolate the desired product from a reaction mixture, and to determine the purity of the final compound. The choice of the stationary phase (e.g., normal phase or reversed-phase) and the mobile phase composition is critical for achieving good separation.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture with high sensitivity and specificity. GC could be used to analyze the purity of this compound, provided it is sufficiently volatile and stable under the GC conditions. For instance, methods for the analysis of acrylonitrile in various matrices by GC have been well-established epa.govkelid1.iruzh.ch.

While specific chromatographic methods for this compound are not detailed in the provided search results, the following table outlines typical conditions that could be adapted for its analysis by GC, based on methods for other acrylonitrile compounds.

Interactive Data Table: Illustrative Gas Chromatography (GC) Conditions for Acrylonitrile Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-WAX) |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Initial temperature, ramp rate, final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

Note: These are general conditions and would require optimization for the specific compound.

Strategic Applications of 3 Hydroxy 2 2 Thienyl Acrylonitrile in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 3-Hydroxy-2-(2-thienyl)acrylonitrile makes it an ideal starting material for the synthesis of more elaborate molecular frameworks. The thiophene (B33073) ring is a well-known pharmacophore found in numerous therapeutic agents, and its presence in this building block offers a direct route to novel drug candidates. The acrylonitrile (B1666552) moiety, with its electrophilic double bond and nucleophilic nitrile group, provides multiple sites for chemical modification.

Research has demonstrated the utility of similar 2-(2-thienyl)acrylonitrile derivatives in the preparation of biologically active compounds. For instance, a series of 3-aryl-2-(2-thienyl)acrylonitriles have been synthesized and evaluated for their potential as antifungal and anticancer agents. researchgate.net A notable example is the synthesis of 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile, a compound that has shown significant activity against hepatoma cells. nih.govmdpi.com The synthesis of this and other related molecules typically involves a Knoevenagel condensation between 2-thiopheneacetonitrile (B147512) and a substituted benzaldehyde. nih.gov This highlights the role of the core 2-(2-thienyl)acetonitrile structure, from which this compound can be derived, as a foundational element for generating molecular diversity.

The hydroxyl group in this compound introduces an additional point of functionality that can be exploited for further derivatization. This could involve etherification, esterification, or its participation as a nucleophile in various coupling reactions, thereby expanding the range of accessible complex molecules.

Table 1: Examples of Complex Molecules Derived from 2-(2-Thienyl)acrylonitrile Scaffolds

| Derivative Class | Synthetic Precursors | Potential Biological Activity |

| 3-Aryl-2-(2-thienyl)acrylonitriles | 2-Thiopheneacetonitrile, Aryl aldehydes | Anticancer, Antifungal |

| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(2-thienyl)acrylonitrile | 2-Thiopheneacetonitrile, 3-Hydroxy-4-methoxybenzaldehyde | Anti-hepatoma |

Participation in Cascade and Multicomponent Reactions for Heterocycle Formation

Cascade and multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and improving efficiency. The functional group array of this compound makes it a prime candidate for such reactions, particularly in the synthesis of heterocyclic compounds.

The activated double bond in the acrylonitrile moiety can act as a Michael acceptor, initiating a cascade of intramolecular reactions. Furthermore, the nitrile group is a versatile functional group that can participate in cyclization reactions. For example, it can undergo Thorpe-Ziegler type reactions to form cyclic ketones after hydrolysis. wikipedia.org

While specific examples utilizing this compound in cascade reactions are not extensively documented, the reactivity of α,β-unsaturated nitriles in general is well-established in the synthesis of heterocycles. For instance, they are known to react with active methylene (B1212753) compounds in the synthesis of various five- and six-membered rings. longdom.org The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, often utilizes an α-cyanoester, a carbonyl compound, and elemental sulfur. wikipedia.org The acrylonitrile moiety in this compound could potentially participate in Gewald-like reactions to afford novel thiophene derivatives.

Table 2: Potential Heterocyclic Systems from this compound in Cascade and Multicomponent Reactions

| Reaction Type | Potential Reactants | Resulting Heterocycle |

| Michael Addition followed by Cyclization | Nucleophiles (e.g., amines, thiols) | Piperidines, Thianes |

| Thorpe-Ziegler Reaction (intramolecular) | Dinitrile precursor derived from the title compound | Cyclic ketones |

| Gewald-type Reaction | Carbonyl compounds, Sulfur | Polysubstituted 2-aminothiophenes |

| [3+2] Cycloaddition | 1,3-Dipoles | Pyrrolidines, Pyrazolines |

Precursor for Advanced Organic Transformations and Reagent Development

The inherent reactivity of the functional groups in this compound positions it as a valuable precursor for a variety of advanced organic transformations and for the development of novel reagents.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues to a wide range of other molecular architectures. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a good leaving group to facilitate substitution reactions.

Furthermore, the combination of the hydroxyl and nitrile groups could be utilized in the development of new ligands for catalysis or as specialized reagents for specific chemical transformations. For example, the molecule could be elaborated into a chiral ligand for asymmetric synthesis. The thiophene ring itself can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, adding another layer of versatility. The development of novel 2-aminothiophenes from Gewald reactions of precursors derived from this compound could lead to new building blocks for the synthesis of kinase inhibitors. researchgate.net

Utility in Green Synthetic Methodologies as a Key Intermediate

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. This compound and its synthesis can be aligned with these principles in several ways.

The Knoevenagel condensation, a common method for synthesizing acrylonitrile derivatives, can be performed under environmentally benign conditions. For example, the use of microwave irradiation can significantly reduce reaction times and energy consumption. youtube.com Moreover, solvent-free conditions or the use of greener solvents like water or ethanol can further enhance the environmental profile of the synthesis. academie-sciences.fr

A particularly promising green route to acrylonitrile derivatives involves the use of renewable starting materials. For instance, the synthesis of acrylonitrile from 3-hydroxypropionic acid, which can be produced from the fermentation of sugars, has been reported. This bio-based approach offers a sustainable alternative to traditional petroleum-based methods. The synthesis of acrylonitrile functionalized hydroxymethylfurfural (HMF) derivatives, where HMF is a key biomass-derived platform chemical, further underscores the potential for creating valuable chemicals from renewable feedstocks. academie-sciences.fr The synthesis of this compound could potentially be achieved through similar green methodologies, for example, by the Knoevenagel condensation of a thiophene-based precursor with a bio-derived carbonyl compound.

Table 3: Green Chemistry Approaches Relevant to this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like 3-hydroxypropionic acid or HMF. |

| Atom Economy | Multicomponent and cascade reactions for heterocycle synthesis. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions in Knoevenagel condensation. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. |

Exploratory Research into Potential Advanced Applications of 3 Hydroxy 2 2 Thienyl Acrylonitrile Derivatives

Consideration in Medicinal Chemistry Research Paradigms for Lead Compound Generation

Derivatives of 3-Hydroxy-2-(2-thienyl)acrylonitrile have emerged as a promising class of compounds in the realm of medicinal chemistry, particularly in the generation of lead compounds for anticancer drug discovery. The thienylacrylonitrile scaffold has been identified as a key pharmacophore in the design of potent kinase inhibitors.

Research into a series of 3-aryl-2-(2-thienyl)acrylonitriles has demonstrated significant antiproliferative activity against human hepatoma cell lines. nih.gov These compounds are believed to exert their effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. The general structure of these derivatives involves the 2-(2-thienyl)acrylonitrile core with various substitutions on an adjacent aryl ring.

The synthesis of these compounds is typically achieved through a Knoevenagel condensation of 2-(thiophen-2-yl)acetonitrile with a corresponding aryl aldehyde. nih.gov The variation of substituents on the aryl ring allows for the fine-tuning of the compound's biological activity. For instance, the presence and position of hydroxyl and methoxy groups on the aryl ring have been shown to be critical for potent anticancer activity. nih.gov

Table 1: Antiproliferative Activity of Selected 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives against Hepatoma Cell Lines

| Compound ID | Aryl Substituent | IC₅₀ (µM) on HepG2 Cells | IC₅₀ (µM) on Huh-7 Cells |

|---|---|---|---|

| 1a | 4-Methoxyphenyl | >10 | >10 |

| 1b | 3,4-Dimethoxyphenyl | 1.2 ± 0.2 | 1.5 ± 0.3 |

| 1c | 3-Hydroxy-4-methoxyphenyl | 0.8 ± 0.1 | 0.9 ± 0.2 |

| 1d | 4-Hydroxyphenyl | 3.5 ± 0.5 | 4.1 ± 0.6 |

| 1e | 4-Fluorophenyl | 2.1 ± 0.3 | 2.8 ± 0.4 |

The data indicates that the presence of a hydroxyl group at the 3-position of the aryl ring, in conjunction with a methoxy group at the 4-position (compound 1c ), results in the most potent inhibitory activity against both HepG2 and Huh-7 hepatoma cell lines. nih.gov This highlights the importance of specific substitution patterns for optimizing the biological activity of this class of compounds, marking them as valuable lead structures for the development of novel anticancer agents.

Investigation in Agrochemical Discovery Programs for Novel Target Scaffolds

The acrylonitrile (B1666552) scaffold is not only relevant in medicinal chemistry but has also been explored for its potential in agrochemical applications. While specific research on the agrochemical properties of this compound is limited, the broader class of acrylonitrile and thiophene (B33073) derivatives has shown promise in the development of new pesticides.

The inherent biological activity of acrylonitrile-based compounds makes them interesting candidates for the discovery of novel agrochemical agents. For instance, certain acrylonitrile compounds have been patented for their use as pesticides. The structural diversity that can be achieved by modifying the acrylonitrile core allows for the exploration of a wide chemical space in the search for new active ingredients for crop protection.

Furthermore, thiophene derivatives are known to possess a range of biological activities, including insecticidal and fungicidal properties. The incorporation of a thiophene ring into a molecule can significantly influence its biological profile. Therefore, the combination of the thiophene moiety and the acrylonitrile group in this compound suggests that its derivatives could serve as a novel scaffold for the discovery of agrochemicals with potentially new modes of action.

Future research in this area could involve the synthesis and screening of a library of this compound derivatives against a panel of relevant agricultural pests and pathogens. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features required for potent and selective agrochemical activity, potentially leading to the development of a new class of crop protection agents.

Preliminary Investigations into Material Science Contexts (e.g., Polymer Precursors, Optoelectronic Applications)

The unique chemical structure of this compound also suggests its potential utility in the field of material science, particularly as a precursor for novel polymers and in the development of materials for optoelectronic applications.

Polymer Precursors: Acrylonitrile is a key monomer in the production of polyacrylonitrile (PAN), which is a major precursor for carbon fibers. The properties of PAN-based polymers can be tailored by the incorporation of comonomers. The thienyl group in this compound could introduce interesting properties to acrylonitrile-based polymers. For example, the sulfur atom in the thiophene ring could enhance the thermal stability and char yield during the carbonization process, which is a critical step in carbon fiber production. The hydroxyl group could also be used for further chemical modifications and cross-linking of the polymer chains.

Optoelectronic Applications: Thiophene-containing compounds are widely studied for their applications in organic electronics due to their excellent charge transport properties. The extended π-system of the thienylacrylonitrile core suggests that derivatives of this compound could exhibit interesting photophysical properties. The presence of electron-donating (thiophene) and electron-withdrawing (cyano) groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research on related 2,5-bis(phenylacrylonitrile)thiophene derivatives has shown that these molecules can exhibit aggregation-enhanced fluorescence, a phenomenon where the fluorescence quantum yield increases in the aggregated state. optica.org This property is highly valuable for applications in solid-state lighting and sensing. The specific photophysical properties of this compound derivatives would depend on the nature and position of substituents, offering a pathway to tune their optical and electronic characteristics for specific optoelectronic applications.

Assessment of Supramolecular Assembly Potential

The molecular structure of this compound contains several functional groups that can participate in noncovalent interactions, making its derivatives interesting candidates for the construction of supramolecular assemblies. The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in supramolecular chemistry and is essential for the development of advanced functional materials.

The key structural features of this compound that could drive supramolecular assembly include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the cyano group is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust one-, two-, or three-dimensional hydrogen-bonded networks.

π-π Stacking: The electron-rich thiophene ring can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state and can influence the electronic properties of the resulting assembly.

Structurally related cyanostilbene derivatives are known to form supramolecular polymers and gels. nih.govrsc.org These assemblies can exhibit interesting properties such as aggregation-induced emission (AIE), where the molecules become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also form supramolecular structures with emergent photophysical properties.

The ability to control the self-assembly process by modifying the molecular structure of the building blocks opens up possibilities for creating novel materials with tailored functions, such as sensors, stimuli-responsive materials, and components for organic electronic devices.

Future Research Directions and Unexplored Avenues for 3 Hydroxy 2 2 Thienyl Acrylonitrile

Current Challenges and Emerging Opportunities in Synthesis and Derivatization

The primary route for synthesizing 3-Hydroxy-2-(2-thienyl)acrylonitrile and its analogs is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. orientjchem.orgwikipedia.org While effective, this method presents several challenges and opportunities for future exploration.

A significant challenge lies in achieving high stereoselectivity to obtain either the (E) or (Z) isomer exclusively. The geometric configuration of the double bond can profoundly influence the biological activity and material properties of the final compound. Future research should focus on developing stereoselective catalytic systems for the Knoevenagel condensation, potentially utilizing chiral catalysts or novel reaction media to favor the formation of a single isomer.

Furthermore, there is a growing demand for greener and more sustainable synthetic protocols. Traditional methods often rely on volatile organic solvents and stoichiometric amounts of basic catalysts like piperidine. nih.gov An emerging opportunity is the development of eco-friendly synthetic routes employing heterogeneous catalysts, solvent-free conditions, or microwave-assisted synthesis to reduce reaction times and environmental impact.

The derivatization of this compound is another fertile area for research. Systematic modifications of the thiophene (B33073) ring, the hydroxyl group, and the acrylonitrile (B1666552) moiety could lead to a diverse library of compounds with tailored properties. For instance, introducing various substituents on the thiophene ring could modulate the electronic properties and biological activity of the molecule.

| Potential Derivatization Strategies | Target Functional Group | Potential Outcome |

| Alkylation, Acylation | Hydroxyl Group | Altered solubility and pharmacokinetic properties |

| Suzuki or Stille Coupling | Thiophene Ring (C-H activation) | Introduction of aryl or heteroaryl substituents |

| Cycloaddition Reactions | Nitrile Group | Formation of novel heterocyclic systems |

Unexplored Reactivity Patterns and Mechanistic Complexities

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond, along with the versatile nitrile group, opens avenues for various chemical transformations.

Future investigations should explore the participation of this compound in cycloaddition reactions. For example, the activated double bond could act as a dienophile in Diels-Alder reactions, or the nitrile group could undergo [3+2] cycloadditions to form five-membered heterocyclic rings. These reactions would provide access to novel and complex molecular architectures.

The tautomerism of the hydroxyl group presents a significant mechanistic complexity that warrants detailed investigation. The equilibrium between the enol and keto forms could be influenced by solvent polarity and pH, which in turn would affect the compound's reactivity and biological interactions. nih.govfrontiersin.org Spectroscopic and computational studies are needed to understand and quantify this tautomeric equilibrium.

| Potential Unexplored Reactions | Reactive Site | Potential Products |

| Diels-Alder Reaction | Acrylonitrile double bond | Fused carbocyclic or heterocyclic systems |

| 1,3-Dipolar Cycloaddition | Nitrile group | Tetrazoles, Triazoles |

| Michael Addition | Acrylonitrile double bond | Functionalized thiophene derivatives |

| Polymerization | Acrylonitrile moiety | Novel thiophene-containing polymers |

A deeper understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations. Kinetic studies and computational modeling of reactions, such as the Knoevenagel condensation, can provide valuable insights into the transition states and reaction pathways, enabling the optimization of reaction conditions. researchgate.netresearchgate.net

Development of Novel Analytical Techniques for Enhanced Characterization

The comprehensive characterization of this compound and its derivatives is essential for understanding their structure-property relationships. While standard analytical techniques like NMR, IR, and mass spectrometry are indispensable, there is a need for more advanced methods to address specific challenges.

The potential for tautomerism and the presence of geometric isomers necessitate the use of advanced analytical techniques for their unambiguous identification and quantification. nih.govfrontiersin.org Two-dimensional NMR techniques, such as NOESY, can be employed to determine the stereochemistry of the double bond. Furthermore, hyphenated techniques like HPLC-NMR and LC-MS/MS could be invaluable for separating and characterizing complex mixtures of isomers and derivatives.

Future research should also focus on developing in-situ analytical methods to monitor reaction kinetics and identify transient intermediates. Techniques such as ReactIR (in-situ FTIR spectroscopy) and process analytical technology (PAT) could provide real-time data on reaction progress, leading to improved process control and a deeper mechanistic understanding. researchgate.net

| Analytical Technique | Research Focus | Expected Outcome |

| Advanced 2D NMR (NOESY, ROESY) | Stereochemistry determination | Unambiguous assignment of (E) and (Z) isomers |

| Variable Temperature NMR | Tautomeric equilibrium studies | Quantification of enol and keto forms |

| In-situ FTIR (ReactIR) | Reaction monitoring | Real-time kinetic data and intermediate detection |

| Computational Chemistry (DFT) | Tautomer stability and reactivity | Prediction of the most stable tautomer and reaction pathways |

Expansion into Interdisciplinary Research Frontiers

The structural features of this compound make it a promising candidate for a wide range of interdisciplinary applications, particularly in medicinal chemistry and materials science.

The thiophene moiety is a well-known pharmacophore present in numerous FDA-approved drugs. encyclopedia.pub The acrylonitrile scaffold has also been identified in compounds with potent biological activities. nih.govmdpi.com Consequently, this compound and its derivatives represent a promising starting point for the development of novel therapeutic agents. Future research should involve screening these compounds for various biological activities, including anticancer, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies, aided by molecular modeling and docking simulations, can guide the design of more potent and selective drug candidates. nih.gov

In the realm of materials science, thiophene-containing compounds are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The extended π-conjugation in this compound suggests its potential as a building block for novel functional materials. Future work could explore the synthesis of polymers and oligomers incorporating this moiety and investigate their optical and electronic properties. The hydroxyl and nitrile groups also offer handles for further functionalization to fine-tune the material's properties.

| Interdisciplinary Field | Potential Application | Key Research Area |

| Medicinal Chemistry | Anticancer, Antifungal, Anti-inflammatory agents | Synthesis of derivatives and biological screening |

| Materials Science | Organic electronics, Dyes, Sensors | Polymerization and characterization of optoelectronic properties |

| Supramolecular Chemistry | Self-assembling materials, Gels | Investigation of non-covalent interactions |

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, leading to significant advancements in both fundamental chemistry and applied sciences.

Q & A

Q. Table 1: Example Reaction Parameters for Analogous Compounds

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Thienyl aldehyde | Piperidine | Ethanol | 70 | 78 |

| Cyanoacetamide | NH₄OAc | DMF | 80 | 85 |

Basic: How can the molecular structure and crystallinity of this compound be characterized?

Answer:

Advanced techniques are required to resolve structural features:

- X-ray crystallography : Determines bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking in thienyl derivatives) .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···N bonds in acrylonitrile derivatives) to explain packing efficiency .

- Spectroscopy :

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Acrylonitrile derivatives are toxic and potentially carcinogenic. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (linked to neurotoxicity and respiratory irritation) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste disposal : Follow EPA guidelines for nitrile-containing compounds.

- Monitoring : Biomarkers like urinary N-acetyl-S-cyanoethylcysteine can track exposure .

Q. Table 2: Acute Toxicity Data for Acrylonitrile Derivatives

| Endpoint | Value (Rat) | Reference |

|---|---|---|

| LD₅₀ (oral) | 72–85 mg/kg | |

| LC₅₀ (inhalation, 4h) | 333 ppm |

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) to prioritize synthesis. For example, thienyl acrylonitriles show binding affinity to bacterial dihydrofolate reductase .

- MD simulations : Evaluate solvation effects and conformational flexibility in biological environments .

Advanced: How should researchers address contradictions in carcinogenicity data for acrylonitrile derivatives?

Answer:

Conflicting evidence arises from:

- Species-specific responses : Rodent studies show CNS and Zymbal gland tumors, but human epidemiological data lack consistent correlations .

- Exposure variables : Occupational studies often lack granular data on smoking or co-exposures .

Methodological recommendations : - Meta-analyses : Pool data from cohort studies (e.g., Collins & Acquavella, 1998) to identify trends .

- Dose-response modeling : Use benchmark dose (BMD) approaches to refine risk thresholds .

- In vitro genotoxicity assays : Combine Ames tests (with S9 metabolic activation) and micronucleus assays to resolve mutagenicity conflicts .

Advanced: What experimental strategies optimize copolymerization of acrylonitrile derivatives for material science applications?

Answer:

For copolymerization (e.g., with styrene or butadiene):

- Reactivity ratio estimation : Use the Mayo-Lewis equation with low monomer feed ratios (e.g., f_A ≈ 0.03) to minimize statistical uncertainty .

- Process parameters :

- Temperature : 60–70°C to balance initiation and propagation rates.

- Initiators : Azobisisobutyronitrile (AIBN) at 1–2 mol% concentration.

- Characterization : GPC for molecular weight distribution and DSC for Tg analysis .

Q. Table 3: Copolymerization Optimization for Styrene-Acrylonitrile

| Monomer Ratio (Styrene:AN) | Initiator | Temp (°C) | Mn (g/mol) | Đ (PDI) |

|---|---|---|---|---|

| 70:30 | AIBN | 70 | 85,000 | 2.1 |

| 50:50 | BPO | 80 | 72,000 | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.